molecular formula C22H18BrN3O4S B2761580 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 312586-92-8

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No. B2761580
CAS RN: 312586-92-8
M. Wt: 500.37
InChI Key: ZJIICSOSGNTPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a pyrazole derivative that has shown promising results in various biological studies, including anti-inflammatory, antitumor, and antibacterial activities.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Mechanistic Insights : Research on similar compounds has focused on the synthesis of C-glycosyl-pyrazoles, which are of potential medicinal interest. These studies explore the reactions between alkynes or alkynylmagnesium bromides with specific hydrazones, demonstrating the electrophilic character of sugar-nitrilimines used in the synthesis process (Tronchet & Perret, 1972).

Agrochemical Applications

  • Herbicidal Activity : Pyrazole nitrophenyl ethers, a class of compounds including pyrazolyl derivatives, have been identified for their herbicidal effects through the inhibition of protoporphyrinogen IX oxidase. These compounds are extended to include various substitutions, suggesting potential agrochemical applications for related pyrazole compounds (Clark, 1996).

Fluorescent Properties

  • Spectral Characterization and Fluorescent Assessment : Studies on pyrazoline derivatives, such as those with bromophenyl groups, have been conducted to characterize their spectral properties and fluorescence, indicating applications in material science and possibly in developing fluorescent markers (Ibrahim et al., 2016).

Antiproliferative Agents

  • Biological Studies for Anticancer Applications : Novel pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds, including those with bromophenyl groups, have shown potential as small molecule inhibitors for the treatment of leukemia and breast cancer, highlighting the significance of pyrazole compounds in medicinal chemistry (Ananda et al., 2016).

Molecular Structure Analysis

  • Crystallographic Studies : The structural analysis of pyrazole derivatives through X-ray crystallography has provided insights into their molecular geometry, hydrogen bonding, and potential interactions in the solid state, laying the groundwork for material science applications (Quiroga et al., 2010).

properties

IUPAC Name

5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O4S/c1-15-5-11-20(12-6-15)31(29,30)25-22(17-3-2-4-19(13-17)26(27)28)14-21(24-25)16-7-9-18(23)10-8-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIICSOSGNTPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.